
1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a compound of interest in various scientific and industrial applications. This compound is often used in specialized applications due to its stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane typically involves the reaction of heptafluoropropane with tetrafluoropropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized to maximize yield and purity while minimizing by-products. The use of high-purity starting materials and precise control of reaction conditions are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form different fluorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated compounds with different functional groups.
Applications De Recherche Scientifique
1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a fluorinated probe in imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its stability and unique properties.
Industry: Utilized in the production of specialized materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with other molecules, leading to various chemical and physical effects. The pathways involved in its action depend on the specific application and the environment in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Similar in structure but with a methoxy group instead of a tetrafluoropropoxy group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains fewer fluorine atoms and a hydroxyl group.
1,1,1,2,3,3,3-Heptafluoropropane: Lacks the propoxy group and has a simpler structure.
Uniqueness
1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane is unique due to its highly fluorinated structure and the presence of the tetrafluoropropoxy group. This gives it distinct chemical and physical properties, making it suitable for specialized applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
176310-29-5 |
|---|---|
Formule moléculaire |
C6H3F11O |
Poids moléculaire |
300.07 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3-heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane |
InChI |
InChI=1S/C6H3F11O/c7-2(8)3(9,10)1-18-6(16,17)4(11,12)5(13,14)15/h2H,1H2 |
Clé InChI |
SOERTGBQDRIVMU-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)F)(F)F)OC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


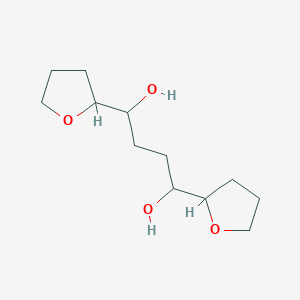
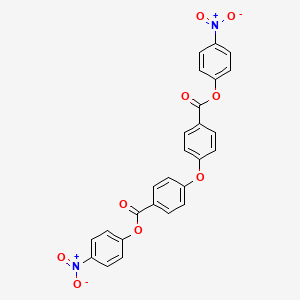
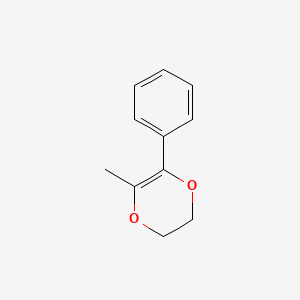
![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)
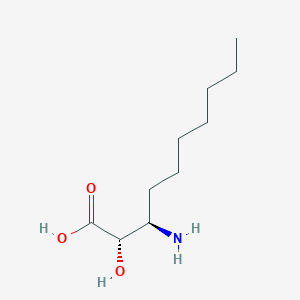
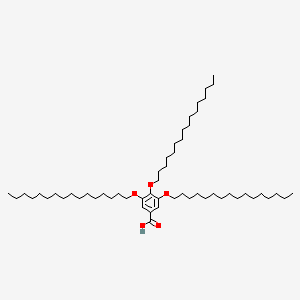
![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)
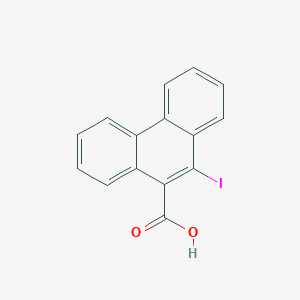
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
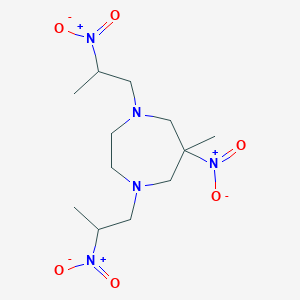
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
